molecular formula C17H18O5 B1251689 Phoyunbene A

Phoyunbene A

Cat. No.: B1251689
M. Wt: 302.32 g/mol
InChI Key: DYWOJJOORBDHBP-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phoyunbene A is a bioactive stilbenoid isolated from the dried whole plant of Pholidota yunnanensis, a medicinal orchid native to Yunnan, China . It exists as a white needle-shaped crystal with a melting point of 128–129°C and a molecular formula of C₁₆H₁₄O₅ (exact mass: 286.1205) . This makes it a promising candidate for anti-inflammatory drug development.

Properties

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

3-[(E)-2-(3-hydroxy-5-methoxyphenyl)ethenyl]-2,6-dimethoxyphenol

InChI

InChI=1S/C17H18O5/c1-20-14-9-11(8-13(18)10-14)4-5-12-6-7-15(21-2)16(19)17(12)22-3/h4-10,18-19H,1-3H3/b5-4+

InChI Key

DYWOJJOORBDHBP-SNAWJCMRSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/C2=CC(=CC(=C2)OC)O)OC)O

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC2=CC(=CC(=C2)OC)O)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Phoyunbene A belongs to a family of structurally related stilbenoids and phenylpropanoids isolated from Pholidota yunnanensis. Below is a detailed comparison with its analogs:

Table 1: Structural and Pharmacological Comparison of this compound and Related Compounds

Compound Source Physical Properties Key Pharmacological Activity (IC₅₀, μmol/L) Cytotoxicity Structural Distinctions
This compound P. yunnanensis White needles, mp 128–129°C NO inhibition: 7.5 None 3-hydroxy, 2,3,5-methoxy substitution
Phoyunbene B P. yunnanensis Not reported NO inhibition: >Resveratrol ; Induces G2/M arrest in HepG2 cells None Additional methoxy group at position 4
Phoyunbene D P. yunnanensis Yellow crystals, mp 170–171°C Moderate NO inhibition None 3-hydroxy, 2,5-methoxy substitution
Pho cloudnanin A/B P. yunnanensis Amorphous powder Weak NO inhibition Present Complex glycosylation patterns
Resveratrol Vitis vinifera White powder NO inhibition: 49.0 None Lacks methoxy groups

Key Findings

Structural-Activity Relationship (SAR): The number and position of methoxy groups critically influence bioactivity. Phoyunbene B’s superior activity over resveratrol (>2-fold potency) correlates with its additional methoxy group, which improves membrane permeability and target binding .

Cytotoxicity Profile: this compound, B, and D are non-toxic up to 100 μmol/L, whereas Pho cloudnanin A/B exhibit cytotoxicity, likely due to glycosylation-induced metabolic instability .

Therapeutic Potential: this compound’s low IC₅₀ and safety profile position it as a lead anti-inflammatory compound. In contrast, Phoyunbene B’s dual activity (NO inhibition and anticancer effects) suggests broader applications .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of Phoyunbene A using spectroscopic and chromatographic methods?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy for functional group analysis, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. Cross-validate results with existing spectral databases and replicate protocols from peer-reviewed studies to minimize instrumentation bias .

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

  • Methodological Answer : Follow optimized reaction conditions (e.g., solvent ratios, temperature gradients) documented in primary literature. Include control experiments to isolate intermediates and validate yield consistency. Use kinetic studies to identify rate-limiting steps and potential side reactions .

Q. How should researchers approach the initial characterization of this compound’s physicochemical properties?

  • Methodological Answer : Conduct differential scanning calorimetry (DSC) for melting point analysis, UV-Vis spectroscopy for solubility profiling, and X-ray crystallography for crystalline structure determination. Ensure reproducibility by adhering to standardized calibration protocols for instruments .

Advanced Research Questions

Q. What experimental design strategies are critical for studying this compound’s mechanism of action in biological systems?

  • Methodological Answer : Employ a factorial design to test dose-response relationships, control for cellular variability using isogenic cell lines, and integrate knockout models to isolate target pathways. Use blinded analysis to reduce observer bias and apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phoyunbene A
Reactant of Route 2
Reactant of Route 2
Phoyunbene A

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